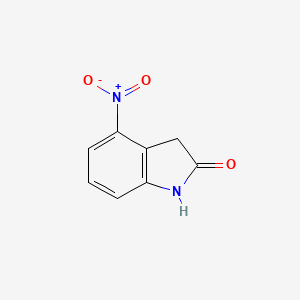

4-Nitroindolin-2-one

Description

Historical Context and Significance of the Indolin-2-one Core in Medicinal Chemistry

The journey of the indolin-2-one scaffold traces back to the 19th century, with its origins linked to the study of indigo (B80030) dye and its derivatives. rsc.org A pivotal moment in its history was the reduction of isatin (B1672199) and oxindole (B195798) from indigo by Adolf von Baeyer in 1866, which opened the door for the systematic exploration of its chemical properties and potential applications. The subsequent discovery of naturally occurring indole (B1671886) alkaloids, such as tryptophan, highlighted the biological relevance of this structural motif.

In medicinal chemistry, the indolin-2-one core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. This versatility has made it a cornerstone in the development of numerous therapeutic agents. The structural rigidity of the bicyclic system, combined with the presence of a lactam ring, provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacological activity.

Prevalence of the Indolin-2-one Pharmacophore in Drug Discovery

The indolin-2-one pharmacophore is a recurring motif in modern drug discovery, most notably in the development of kinase inhibitors. researchgate.netekb.egekb.egscirp.org Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. ekb.eg The indolin-2-one scaffold serves as an effective template for designing molecules that can bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. acs.org

A prime example of the successful application of the indolin-2-one scaffold is the multi-kinase inhibitor Sunitinib, which is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. ekb.egekb.egscirp.org The development of Sunitinib and other similar compounds has solidified the importance of the indolin-2-one core in the design of targeted cancer therapies. ekb.eg The ability to modify the substituents on the indolin-2-one ring allows for the creation of derivatives with selectivity for different receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR). acs.org

Overview of Bioactive Indolin-2-one Derivatives and Their Therapeutic Potential

The therapeutic potential of indolin-2-one derivatives extends far beyond their use as kinase inhibitors in oncology. The versatile nature of this scaffold has led to the discovery of compounds with a broad spectrum of biological activities. mdpi.comresearchgate.net

Researchers have synthesized and evaluated numerous indolin-2-one derivatives that have demonstrated significant pharmacological effects, including:

Anticancer Activity: Beyond kinase inhibition, indolin-2-one derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through different mechanisms. researchgate.netmdpi.comresearchgate.net

Anti-inflammatory Activity: Certain indolin-2-one derivatives have been investigated for their potential to modulate inflammatory pathways, showing promise in the treatment of inflammatory diseases. nih.gov

Antiviral Activity: The indolin-2-one scaffold has been incorporated into molecules with antiviral properties, including activity against HIV. mdpi.comresearchgate.net The first-ever medicinal antiviral, Methisazone, is an isatin derivative, highlighting the historical importance of this core in virology. scirp.org

Antimicrobial and Antifungal Activity: The structural framework of indolin-2-one has been utilized to develop agents with activity against various bacterial and fungal strains. mdpi.comresearchgate.net

Anticonvulsant and Antioxidant Properties: Some derivatives have also been explored for their potential in treating neurological disorders and for their antioxidant capabilities. mdpi.comacs.org

The following table provides a summary of some notable bioactive indolin-2-one derivatives and their observed therapeutic potential.

| Derivative Class | Therapeutic Potential |

| 3-Substituted indolin-2-ones | Kinase inhibition (anticancer) |

| Hydrazonoindolin-2-ones | Anti-proliferative agents |

| Thiazolidinone-bearing indolin-2-ones | Cytotoxicity against cancer cells |

| Spiro-indolin-2-ones | Antitumor activity |

| N-glycosides of 2-thioxo-4-thiazolidinone | Antimicrobial activity |

Specific Research Focus on 4-Nitroindolin-2-one within the Broader Indolin-2-one Family

Within the extensive family of indolin-2-one derivatives, this compound has emerged as a compound of specific research interest. Its chemical structure is characterized by the presence of a nitro group at the 4th position of the indolin-2-one core.

Basic chemical information for this compound is as follows:

Molecular Formula: C₈H₆N₂O₃ moldb.com

Molecular Weight: 178.14 g/mol moldb.com

CAS Number: 61394-51-2 moldb.comambeed.comambeed.com

The synthesis of 4-nitroindoline, a closely related precursor, has been described in the literature, often involving the cyclization of a substituted aniline (B41778) derivative. google.com For instance, one patented method involves the acetylation of 2-methyl-3-nitroaniline (B147196), followed by a condensation reaction to form the indoline (B122111) ring, and subsequent reduction of the nitro group to yield 4-aminoindole. google.com While this highlights a potential synthetic pathway, specific research detailing the synthesis and biological evaluation of this compound itself is more limited in readily available literature.

The introduction of a nitro group, an electron-withdrawing substituent, at the C4-position of the indolin-2-one scaffold is expected to significantly influence its electronic properties and reactivity. This modification can impact its potential as a synthetic intermediate and its biological activity. For example, the nitro group can be a precursor for the synthesis of other functional groups, such as an amino group, which can then be further derivatized to create a library of novel compounds for biological screening.

While extensive research on the specific biological activities of this compound is not as widespread as for other substituted indolin-2-ones, its role as a building block in the synthesis of more complex molecules is an area of active investigation. The study of nitro-substituted indolinones, such as 5-nitroindolin-2-one derivatives, in the synthesis of novel heterocyclic systems further underscores the potential utility of these compounds in medicinal chemistry. researchgate.netmdpi.com Further focused research is required to fully elucidate the therapeutic potential and specific applications of this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-4-5-6(9-8)2-1-3-7(5)10(12)13/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBQKWDTXBXIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616803 | |

| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61394-51-2 | |

| Record name | 4-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Nitroindolin 2 One and Its Derivatives

Established Synthetic Routes to 4-Nitroindolin-2-one

Several classical and modern synthetic strategies have been developed for the construction of the this compound core. These methods often begin with readily available nitro-substituted anilines or related precursors and employ cyclization reactions to form the characteristic five-membered lactam ring.

Synthesis from 2-Methyl-3-nitroaniline (B147196) and Related Precursors

A common and practical approach to this compound involves the use of 2-methyl-3-nitroaniline as a starting material. orgsyn.org This method is advantageous due to the commercial availability of the precursor and the relatively straightforward reaction sequence. google.com One documented procedure involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form an intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate. orgsyn.org This is followed by a base-induced cyclization.

Another patented method describes the reaction of 2-methyl-3-nitroaniline with acetic anhydride (B1165640) to protect the amino group, forming N-(2-methyl-3-nitrophenyl)acetamide. google.com This intermediate then undergoes a condensation reaction with DMF dimethylacetal to yield this compound. google.com This multi-step process is presented as a simple and effective method suitable for industrial production. google.com

A different route starting from 2-methyl-3-nitrobenzene has also been reported. google.com In this process, 2-methyl-3-nitrobenzene is heated with triethyl orthoformate and oxalic acid. The subsequent addition of potassium ethoxide in ethanol (B145695) at low temperatures, followed by reaction at room temperature and precipitation in ice water, affords 4-nitroindoline. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Methyl-3-nitroaniline | 1. Triethyl orthoformate, p-toluenesulfonic acid2. Diethyl oxalate, Potassium ethoxide, DMF, DMSO | 4-Nitroindole | Not specified | orgsyn.org |

| 2-Methyl-3-nitroaniline | 1. Acetic anhydride2. DMF dimethylacetal, Pyrrolidine | This compound | 97% (for step 1) | google.com |

| 2-Methyl-3-nitrobenzene | Triethyl orthoformate, Oxalic acid, Potassium ethoxide | 4-Nitroindoline | 81.4% | google.com |

Cyclization Reactions for this compound Formation

Cyclization is the key step in the formation of the indolin-2-one ring system. In the synthesis starting from 2-methyl-3-nitroaniline, the cyclization is typically achieved by treating an intermediate with a strong base. For instance, after forming ethyl N-(2-methyl-3-nitrophenyl)formimidate, a solution of potassium ethoxide in dimethylformamide is used to induce cyclization. orgsyn.org The mechanism is thought to be analogous to the Reissert indole (B1671886) synthesis. orgsyn.org

Palladium-catalyzed reductive cyclization represents another powerful strategy. nih.gov For example, 1,4-dialkenyl-2,3-dinitrobenzenes can undergo a double palladium-catalyzed, carbon monoxide-mediated reductive cyclization to form pyrrolo[3,2-g]indoles. nih.gov While not directly producing this compound, this methodology highlights the utility of palladium catalysis in constructing indole-based ring systems from nitroaromatic compounds. Similarly, the cyclization of 2-alkynylaniline derivatives, often prepared via Sonogashira coupling, is a significant approach for synthesizing substituted indoles, which can be achieved using transition metal catalysis. mdpi.com

Synthesis via Nitro-Substituted Enamines and Isatins

The reaction of isatins with nitro-substituted enamines provides a pathway to functionalized indolin-2-one derivatives. A study has shown that a cascade reaction between isatins and N-(2-nitro-1-phenylvinyl)anilines can be catalyzed by acids like sulfamic acid (NH2SO3H) to produce functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones in moderate to good yields. rsc.org This reaction proceeds through a cascade mechanism, and various solvents and catalysts have been screened to optimize the reaction conditions, with ethanol being identified as a suitable solvent. rsc.org

Furthermore, 5-nitroisatin (B147319), which can be prepared by the nitration of isatin (B1672199), serves as a versatile starting material for the synthesis of a variety of 5-nitroindolin-2-one derivatives. semanticscholar.orgresearchgate.net For example, a series of Schiff and Mannich bases of 5-nitroisatin have been synthesized through a multistep process starting from the nitration of isatin. semanticscholar.org

Advanced Functionalization Strategies for Indolin-2-one Derivatives with Nitro Groups

Beyond the synthesis of the core this compound structure, significant research has focused on the further functionalization of the indolin-2-one scaffold, including those bearing nitro groups. These advanced strategies enable the creation of complex and diverse molecular architectures.

β-Functionalization of Indolin-2-one-Derived Aliphatic Acids

The β-functionalization of aliphatic acids derived from indolin-2-one has emerged as a valuable strategy for synthesizing spirooxindole γ-butyrolactones. nih.gov This approach involves a formal [3+2] annulation that can be achieved without a catalyst, providing a divergent route to structurally interesting spiro compounds. nih.gov This method opens avenues for diversity-oriented synthesis starting from indolin-2-one-derived aliphatic acids. nih.gov While this research does not specifically use a nitro-substituted indolin-2-one, the principle of functionalizing an aliphatic acid side chain attached to the indolin-2-one core is a relevant advanced strategy. The development of methods for the β-C(sp3)-H lactonization of free aliphatic acids, although challenging, is a promising area for creating strained β-lactone rings, which are valuable synthetic intermediates. google.com

Cascade Reactions for Functionalized Nitroindolin-2-ones

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. These reactions are particularly useful for constructing complex molecules like functionalized nitroindolin-2-ones.

An example is the cascade reaction of isatins with nitro-substituted enamines, which leads to highly functionalized indolin-2-one derivatives. rsc.org The reaction conditions, including the choice of catalyst and solvent, have been optimized to achieve good yields and selectivity. rsc.org Another example involves a double Michael cascade reaction sequence for the stereoselective synthesis of β-nitro spirocarbocyclic oxindoles. mdpi.com Additionally, a cascade reaction of N-aryl-α,β-unsaturated nitrones with electron-deficient allenes provides single-step access to 3-functionalized indoles. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Cascade Reaction | Isatins, Nitro-substituted enamines | NH2SO3H, Ethanol, Reflux | Functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones | rsc.org |

| Double Michael Cascade | 2-(2-oxoindolin-3-ylidene)-acetic esters, Nitroenoates | Takemoto's catalyst (thiourea-based) | Spirooxindoles | mdpi.com |

| Cascade Annulation | β-nitrostyrenes, 1,3-cyclohexanedione | Phosphoric acid, DMSO, 60 °C | 4-hydroxy-3-arylindolin-2-ones | acs.org |

Spirooxindole Derivatives from Indolin-2-one Scaffolds

A common and effective method for the synthesis of spiro-pyrrolidinyl-oxindoles involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. The azomethine ylide is typically generated in situ from the condensation of an isatin (the oxidized form of indolin-2-one) with an amino acid, such as sarcosine (B1681465) or L-proline. In the context of this compound, the corresponding 4-nitroisatin would serve as the precursor.

The general reaction scheme involves the decarboxylative condensation of 4-nitroisatin with an amino acid to form an azomethine ylide. This reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile, such as an activated alkene, to furnish the spirooxindole framework. The regioselectivity and stereoselectivity of this reaction are often high, providing a single major product.

For instance, the reaction of a substituted isatin with 1,3-thiazolane-4-carboxylic acid can generate an azomethine ylide that subsequently reacts with various dipolarophiles to yield spiro-pyrrolothiazolyloxindoles. rsc.orgwhiterose.ac.ukresearchgate.net While direct examples using 4-nitroisatin are not extensively documented in readily available literature, studies on 5-nitroisatin demonstrate the feasibility of this approach. The reaction of 5-nitroisatin with 1,3-thiazolane-4-carboxylic acid and a dipolarophile affords the corresponding 5''-nitro-spiro[pyrrolothiazole-oxindole] derivative with good regio- and stereoselectivity. whiterose.ac.ukresearchgate.net It is reasonable to extrapolate that 4-nitroisatin would behave similarly, with the electron-withdrawing nitro group activating the isatin core for the initial condensation step.

The following table summarizes representative examples of spirooxindole synthesis from substituted isatins, which serves as a model for the potential reactivity of 4-nitroisatin.

| Isatin Derivative | Amino Acid/Thiazolidine | Dipolarophile | Product | Reference |

| 5-Nitroisatin | 1,3-Thiazolane-4-carboxylic acid | 1-Methyl-3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinone | spiro[5.3'']-5''-nitrooxindole-spiro-[6.3']-1'-methyl-5'-(arylmethylidene)tetrahydro-4'(1H)-pyridinone-7-aryltetra-hydro-1H-pyrrolo[1,2-c] rsc.orgresearchgate.netthiazole | whiterose.ac.uk |

| 5-Nitroisatin | 1,3-Thiazolane-4-carboxylic acid | 2-(Arylmethylene)-2,3-dihydro-1H-inden-1-one | spiro[5.3']-5'-nitrooxindole-spiro-[6.3'']-2,3-dihydro-1H-inden-1''-one-7-aryltetrahydro-1H-pyrrolo[1,2-c] rsc.orgresearchgate.netthiazole | rsc.orgresearchgate.net |

| Substituted Isatins | L-proline | Thiochromene-based chalcones | Spirooxindole/pyrrolidine/thiochromene hybrids | mdpi.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product selectivity. The synthesis of spirooxindoles from this compound precursors involves a series of intricate steps influenced by catalysts, reaction conditions, and the electronic nature of the substrates.

Role of Catalysts and Reaction Conditions in Selective Synthesis

Catalysts play a pivotal role in directing the course of spirooxindole synthesis, influencing both reaction rates and selectivity. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed in these transformations.

In multicomponent reactions for spirooxindole synthesis, catalysts can facilitate key steps such as Knoevenagel condensation and Michael addition. For example, the synthesis of spirooxindoles from isatins, malononitrile, and a β-ketoester can be efficiently catalyzed by Alum/SiO2 nanoparticles. acs.org This method has been successfully applied to 5-nitroisatin, suggesting its potential applicability to the 4-nitro isomer. acs.org The catalyst's solid support allows for easy recovery and reuse, aligning with the principles of green chemistry.

Organocatalysts, such as proline and its derivatives, are particularly effective in promoting asymmetric [3+2] cycloaddition reactions. acs.org These catalysts can form chiral enamines or iminium ions, which then guide the stereochemical outcome of the reaction. The choice of catalyst can also influence the regioselectivity of the reaction, determining which of several possible regioisomers is formed. In some cases, the catalyst can switch the reaction pathway between a [3+2] and a [4+2] cycloaddition. rsc.org

Reaction conditions, including solvent, temperature, and the stoichiometry of reactants, also exert significant control over the synthesis. For instance, in the synthesis of 4-hydroxyindolin-2-ones via the annulation of β-nitrostyrenes with 1,3-cyclohexanedione, phosphoric acid was found to be a crucial promoter, and the yield was sensitive to its concentration and the ratio of the reactants. acs.org Microwave irradiation has also been shown to accelerate some spirooxindole syntheses, often leading to higher yields in shorter reaction times compared to conventional heating. pkusz.edu.cn

Exploration of Reaction Intermediates and Transition States

The synthesis of spirooxindoles proceeds through a series of reactive intermediates and transition states. In the 1,3-dipolar cycloaddition pathway, the key intermediate is the azomethine ylide. The structure and stability of this ylide, which are influenced by the substituents on the indolin-2-one ring, dictate its reactivity towards the dipolarophile.

Computational studies, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the structures of these transient species. For example, DFT calculations have been used to model the transition states in the asymmetric oxidative sulfenylation of triketopiperazines, providing insight into the factors that govern stereoselectivity. acs.orgnih.gov Similar computational approaches could be applied to reactions involving this compound to understand how the nitro group affects the energy of the transition states for different reaction pathways and stereochemical outcomes.

Mechanistic investigations, including isotope labeling studies, have revealed that some transformations involving indoles can proceed through multiple concurrent pathways. nih.gov For instance, the 1,3-heteroatom transposition of N-hydroxyindoles can occur via both a concerted and a dissociative mechanism, with the dominant pathway being influenced by the electronic properties of the substrate. nih.gov

In the context of photochemical reactions, the photouncaging of 1-acyl-7-nitroindoline has been shown to proceed through distinct cyclization and migration pathways, with the competition between them being elucidated by computational modeling of the relevant intermediates and transition states. researchgate.net While this study focuses on a different isomer, the principles of competing reaction pathways governed by the energetics of transient species are broadly applicable.

Influence of Nitro Group on Reaction Pathways and Yields

The nitro group is a strong electron-withdrawing group and its presence on the indolin-2-one ring has a profound impact on the molecule's reactivity. The position of the nitro group is critical in determining its electronic influence.

In the case of this compound, the nitro group exerts a strong inductive and resonance-withdrawing effect. This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution. More relevant to spirooxindole synthesis, the electron-withdrawing nature of the 4-nitro group increases the electrophilicity of the C3 carbonyl carbon in the corresponding 4-nitroisatin. This enhanced electrophilicity facilitates the initial nucleophilic attack by the amino acid in the formation of the azomethine ylide, potentially leading to faster reaction rates.

The nitro group's influence extends to the stability of intermediates. For example, in the formation of intermediates during the synthesis of 4-hydroxyindolin-2-ones from β-nitrostyrenes, the nitro group is essential for the cyclization process. acs.org In some reactions, the nitro group itself can participate in the reaction, for example, by being reduced to an amino group, which can then undergo further transformations.

However, the strong electron-withdrawing nature of the nitro group can also have detrimental effects on certain reaction pathways. For instance, in some palladium-catalyzed reactions, substrates with electron-deficient indole rings have been shown to give lower yields. nih.gov In the synthesis of indoles from o-iodoanilines, electron-withdrawing substituents can reduce the nucleophilicity of the aniline (B41778) nitrogen, hindering the hydroamination step. mdpi.com Therefore, the influence of the 4-nitro group on reaction yields will be highly dependent on the specific mechanism of the transformation.

The following table illustrates the effect of the nitro group on the yield of spirooxindole synthesis, based on data for 5-nitroisatin.

| Isatin Derivative | Reaction Type | Catalyst/Conditions | Yield | Reference |

| Isatin | Three-component reaction | Alum/SiO2 nanoparticles | 94% | acs.org |

| 5-Nitroisatin | Three-component reaction | Alum/SiO2 nanoparticles | 92% | acs.org |

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a primary goal in the synthesis of complex molecules like spirooxindoles. The substitution pattern on the this compound ring and the choice of reagents and catalysts are key factors in controlling the outcome of these reactions.

Control of Substituent Placement on the Indolin-2-one Ring

The functionalization of the this compound ring itself can be challenging due to the directing effects of the existing substituents. The nitro group at the 4-position and the amide functionality of the lactam ring will influence the regioselectivity of any further substitution reactions on the aromatic ring.

Electrophilic aromatic substitution on the this compound ring is expected to be difficult due to the deactivating nature of both the nitro and the acylamino groups. If substitution does occur, it would likely be directed to the positions meta to the nitro group and ortho/para to the amino group, leading to complex mixtures.

A more viable approach for introducing further substituents is through directed C-H functionalization. researchgate.netbeilstein-journals.org By installing a suitable directing group on the indole nitrogen, it is possible to selectively activate specific C-H bonds for functionalization with transition metal catalysts. For example, a pyridyl-based directing group can steer palladium-catalyzed alkenylation to the C2 position of the indole ring. beilstein-journals.org While not specifically demonstrated for this compound, this strategy offers a potential route for the controlled placement of substituents.

The regioselectivity of cycloaddition reactions involving this compound precursors is also a critical consideration. In 1,3-dipolar cycloadditions, the regioselectivity is determined by the electronic and steric properties of both the azomethine ylide and the dipolarophile. The substitution pattern on the dipolarophile can significantly influence which regioisomer is formed. mdpi.com Careful selection of the dipolarophile is therefore essential for controlling the final structure of the spirooxindole.

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of stereochemically defined this compound derivatives, which possess specific three-dimensional arrangements of their atoms, represents a significant challenge and a crucial area of research in organic chemistry. Diastereoselective and enantioselective methods are employed to control the formation of stereoisomers, which is vital for the development of compounds with specific biological activities. While direct asymmetric synthesis of the parent this compound is not extensively documented, the methodologies applied to the broader class of isatins and their derivatives provide a clear blueprint for achieving high levels of stereocontrol.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules derived from isatins, including those with a nitro group. Chiral phosphoric acids, for instance, have been successfully used in Povarov reactions to create polysubstituted tetrahydroquinolines with high enantiomeric ratios (up to 99:1). nih.gov This type of catalyst activates the substrate through hydrogen bonding, enabling a highly controlled approach of the reacting partners. Similarly, cinchona alkaloid-derived thiourea (B124793) catalysts have been employed in organocatalyzed domino Knoevenagel/Michael/cyclization reactions to produce spiro[4H-pyran-3,3′-oxindole] derivatives. nsf.gov Notably, the presence of a nitro group on the isatin ring, as in 5-nitroisatin, has been shown to be compatible with these reaction conditions, leading to good yields and high enantioselectivities. nsf.govnih.gov

Another prominent strategy is the [3+2] cycloaddition reaction using azomethine ylides generated in situ from isatins and amino acids. This method has been used to synthesize complex di-spirooxindole analogs. The reaction of 5-nitroisatin with (2S)-octahydro-1H-indole-2-carboxylic acid and a chalcone (B49325) proceeds in a one-pot fashion to yield the desired products with good stereoselectivity. nih.gov The high diastereoselectivity observed in many of these reactions is often attributed to the formation of a rigid transition state, which favors the formation of one diastereomer over the other.

The following table summarizes representative examples of diastereoselective and enantioselective syntheses of indolin-2-one derivatives, highlighting the potential for application to this compound.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Povarov Reaction | Benzaldehyde, Aniline, Ene-carbamate | Chiral Phosphoric Acid | 4-Aminotetrahydroquinoline | er up to 99:1 | nih.gov |

| Domino Knoevenagel/Michael/Cyclization | Isatins, Malononitrile, 1,3-Dicarbonyls | Cinchonidine-derived Thiourea | Spiro[4H-pyran-3,3'-oxindole] | ee up to 87% | nsf.gov |

| [3+2] Cycloaddition | 5-Nitroisatin, (2S)-octahydro-1H-indole-2-carboxylic acid, Chalcone | - | Di-spirooxindole | Good | nih.gov |

| Spirocyclization | 5-Nitroisatin, Diamine | FeCl₃ | Spirooxindole | dr 25:1 | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indolin-2-one derivatives. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

A significant advancement in the green synthesis of indolin-2-one derivatives is the use of water as a reaction medium. Water is a safe, non-toxic, and inexpensive solvent. For instance, the synthesis of 3,3-di(indolyl)indolin-2-one derivatives, including the 5-nitro substituted analog, has been successfully carried out in a mixture of water and ethanol using a recyclable solid acid catalyst, SBA-Pr-SO₃H. tandfonline.com This method offers high yields, short reaction times, and a simple work-up procedure. tandfonline.com Another approach utilizes a supramolecular catalyst, β-cyclodextrin-SO₃H, in water for the synthesis of indolin-2-one Schiff base hybrids. acs.orgnih.gov The hydrophobic inner cavity of β-cyclodextrin can encapsulate the organic reactants, facilitating the reaction in an aqueous environment. nih.gov

Microwave-assisted organic synthesis (MAOS) is another green technique that has been applied to the synthesis of indolin-2-one derivatives. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. derpharmachemica.comrasayanjournal.co.in For example, the aldol (B89426) condensation of isatins with acetophenones to form 3-hydroxy-2-oxindoles has been achieved under microwave irradiation in the absence of a catalyst. derpharmachemica.com This method is applicable to a variety of substituted isatins, including 5-nitroisatin. derpharmachemica.com

Ultrasound-assisted synthesis is also a promising green methodology. Sonication can enhance reaction rates through the phenomenon of acoustic cavitation. mdpi.comnih.gov This technique has been used for the synthesis of various heterocyclic compounds, and its application to the synthesis of this compound derivatives could offer a more energy-efficient and faster alternative to traditional methods. mdpi.comnih.govfrontiersin.org

Solvent-free, or solid-state, reactions represent another important green chemistry approach. The synthesis of 3,3-di(indolyl)indolin-2-ones has been reported under solvent-free conditions, which completely eliminates the need for potentially harmful organic solvents. researchgate.net

The table below provides a comparison of different green chemistry approaches for the synthesis of indolin-2-one derivatives.

| Green Approach | Methodology | Key Advantages | Example Application | Reference |

| Aqueous Media | Use of water or water-ethanol mixtures as the solvent. | Environmentally benign, safe, low cost. | Synthesis of 3,3-di(indolyl)-5-nitroindolin-2-one with SBA-Pr-SO₃H catalyst. | tandfonline.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation for heating. | Reduced reaction times, improved yields, energy efficiency. | Catalyst-free aldol condensation of 5-nitroisatin with acetophenones. | derpharmachemica.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates, milder conditions. | Synthesis of pyrrolobenzodiazepine-triazole hybrids. | frontiersin.org |

| Supramolecular Catalysis | Use of catalysts like β-cyclodextrin-SO₃H in water. | Recyclable catalyst, reaction in benign solvent. | Synthesis of indolin-2-one Schiff base hybrids. | acs.orgnih.gov |

| Solvent-Free Conditions | Reaction conducted without a solvent. | Elimination of solvent waste, simplified work-up. | Synthesis of 3,3-di(indolyl)indolin-2-ones. | researchgate.net |

Computational Chemistry and Molecular Modeling of 4 Nitroindolin 2 One

Density Functional Theory (DFT) Studies of 4-Nitroindolin-2-one

Density Functional Theory (DFT) has emerged as a powerful tool for examining the chemical and physical properties of molecules. scirp.org For this compound, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in elucidating its characteristics. researchgate.netorientjchem.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. ntnu.no For derivatives of indolin-2-one, this process involves finding the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. dergipark.org.tr Theoretical calculations using DFT are essential for predicting the equilibrium geometry of such molecules. ntnu.no The optimized structure provides a solid foundation for subsequent analyses of the electronic properties. stackexchange.com

The electronic structure of this compound is characterized by the arrangement of its electrons in various molecular orbitals. The presence of the nitro group (-NO2) and the lactam ring in the indolin-2-one core significantly influences this distribution. The nitro group, being a strong electron-withdrawing group, is expected to impact the electron density across the molecule. arpgweb.com

Interactive Data Table: Optimized Geometrical Parameters of a related Indolin-2-one derivative (Illustrative)

> Note: The data in this table is illustrative for a related indolin-2-one derivative and may not represent the exact values for this compound. dergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.comchemicalforums.com

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap implies that the molecule is more reactive and can be more easily polarized. researchgate.net DFT calculations are frequently used to determine the energies of these frontier orbitals and the corresponding energy gap. ekb.eg The transfer of electrons from the HOMO to the LUMO is a primary factor in chemical reactions and influences the biological activity of a molecule. researchgate.net

Interactive Data Table: Frontier Orbital Energies and Energy Gap (Illustrative Values)

> Note: The values in this table are illustrative, based on a similar heterocyclic compound, and may differ for this compound. irjweb.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. orientjchem.orglibretexts.org The MEP surface illustrates the electrostatic potential at different points on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de

Typically, red-colored regions on an MEP map represent areas of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive electrostatic potential, marking sites prone to nucleophilic attack. Green areas signify neutral potential. dergipark.org.tr For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group, making them potential sites for interaction with electrophiles. The aromatic ring and other regions may exhibit varying degrees of positive or neutral potential. dergipark.org.trtci-thaijo.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method is used to investigate hyperconjugative interactions, charge delocalization, and the stability arising from these electronic effects. wisc.edu

Electronegativity (χ) : Measures the power of a molecule to attract electrons. nih.gov

Chemical Hardness (η) : Represents the resistance to charge transfer. A higher value indicates greater stability and lower reactivity. nih.gov It can be calculated as half the HOMO-LUMO energy gap. nih.gov

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of charge transfer. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. mdpi.com For instance, a molecule with low chemical hardness and high softness is considered to be more reactive. arpgweb.com The electrophilicity index (ω) is another important parameter that quantifies the ability of a molecule to accept electrons. nih.gov

Interactive Data Table: Illustrative Global Reactivity Parameters

> Note: The formulas provided are standard equations for calculating these parameters. mdpi.com

Natural Bond Orbital (NBO) Analysis

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. uu.nl This method can provide insights into the conformational flexibility of this compound and its interactions with biological targets, such as proteins or enzymes. researchgate.net

By simulating the motion of atoms and molecules, MD can explore the different conformations that this compound can adopt and the energy landscape associated with these changes. nih.gov This is particularly important for understanding how the molecule might bind to a receptor's active site. dovepress.com The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. uu.nl For instance, MD simulations have been used to study the binding of ligands to various receptors, providing detailed information on the conformational changes that occur upon binding. nih.gov While specific MD simulation data for this compound is not detailed in the provided search results, the general applicability of this technique to similar molecules suggests its potential for elucidating the binding mechanisms of this compound. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For nitroindolin-2-one derivatives, QSAR models help in predicting the activity of novel, unsynthesized analogues and in understanding the structural features crucial for their biological effects. ijert.orgsemanticscholar.org

Research on a series of 5-nitroisatin (B147319) derivatives, which share the core nitroindoline (B8506331) structure, has utilized QSAR to elucidate the requirements for antimicrobial activity. thesciencein.org These studies often employ various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build robust predictive models. ijert.org For instance, a QSAR study on 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c] quinolones revealed that increasing the conformational minimum energy while decreasing the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) could enhance biological activity. ijert.org Similarly, QSAR models for the toxicity of nitroaromatic compounds have shown that parameters like ELUMO (energy of the lowest unoccupied molecular orbital) and the distribution coefficient are highly relevant. semanticscholar.org

Previous QSAR studies on related phenylindole derivatives have employed a range of validated molecular modeling techniques, including Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Comparative Molecular Field Analysis (CoMFA), to provide deep insights into structural requirements for activity. researchgate.net

Table 1: Key Findings from QSAR Studies on Related Nitroaromatic Compounds

| Study Focus | Key Descriptors | Model Type | Predicted Activity/Property | Reference |

|---|---|---|---|---|

| Nitroisatin Derivatives | Various physicochemical and structural descriptors | Not Specified | Antimicrobial activity against E. coli DNA gyrase B | thesciencein.org |

| Nitroaromatic Compounds | ELUMO, EHUMO, Distribution Coefficient (log D), KOW | MLR, OLS | Toxicity to algae (Chlorella vulgaris) | semanticscholar.org |

In Silico Prediction of Biological Activity and ADMET Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. In silico tools are frequently used to evaluate the drug-likeness of compounds like this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition. acs.orgeurjchem.com

Table 2: Predicted ADMET Properties for Representative Indolin-2-one Derivatives

| Compound Type | Property Predicted | Prediction Tool/Method | Finding | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-indolin-2-ones | ADME Properties | Not Specified | Properties are in an acceptable range | acs.org |

| 5-Nitroindolin-2-one Schiff Base | ADMET Characteristics | In silico software | Compound fulfills ADMET characteristics | eurjchem.com |

| 5-Nitro Isatin (B1672199) Derivatives | ADMET Properties | Not Specified | Prediction of properties was carried out | thesciencein.org |

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). frontiersin.org Computational models are widely used to predict BBB permeability, often expressed as the logBB value (logarithm of the brain-to-blood concentration ratio). mdpi.comscielo.br These predictive models are typically based on physicochemical properties such as lipophilicity, molecular size, and hydrogen bonding potential. mdpi.com High lipophilicity and a low potential for hydrogen bonding generally favor BBB penetration. mdpi.com

Quantitative structure-activity relationship (QSAR) models have been successfully developed to predict the logBB of compounds using descriptors derived from HPLC retention data and calculated molecular properties like polarizability and topological polar surface area (TPSA). mdpi.com For a diverse set of compounds, the combination of molecular property-based descriptors and molecular fingerprints in machine learning models, such as Support Vector Machines (SVM), has been shown to improve the prediction of BBB permeability. nih.gov While direct BBB prediction data for this compound is scarce, these established methodologies can be readily applied to predict its potential for CNS activity. nih.gov

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance (MDR) by transporting a wide range of xenobiotics out of cells. nih.govmdpi.com It is a key factor in limiting drug absorption and penetration into sanctuary sites like the brain. d-nb.info Computational studies, including molecular docking and molecular dynamics, are employed to investigate the interactions between small molecules and P-gp. nih.govmdpi.com

A novel indole (B1671886) derivative (NID) isolated from Indian toad skin was identified as a potent P-gp inhibitor, demonstrating the potential of the indole scaffold to modulate P-gp activity and enhance the bioavailability of co-administered drugs. turkjps.org Theoretical studies on 1,4-dihydropyridine (B1200194) derivatives as P-gp inhibitors have shown that both the substitution pattern and stereochemistry can significantly impact binding to the transporter. nih.gov These computational approaches help in designing specific P-gp inhibitors or, conversely, in designing therapeutic molecules that are not substrates of P-gp to avoid efflux-mediated resistance. mdpi.com

Blood-Brain Barrier (BBB) Penetration Prediction

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org It is extensively used to predict the binding mode and affinity of small molecules like this compound derivatives to their protein targets, providing insights into the structural basis of their biological activity. researchgate.net

Molecular docking studies have been performed on various nitroindolin-2-one derivatives against a range of biological targets. For example, derivatives of 5-nitroindoline-2-one have been docked into the active sites of enzymes such as cyclooxygenase-1 (COX-1), cytochrome P450 14-alpha-sterol demethylase (CYP51), and E. coli DNA gyrase B. thesciencein.orglongdom.orgresearchgate.net

In a study on antimicrobial agents, a (Z)-3-((1-(5-amino-1,3,4-thiadiazol-2-yl)-2-phenylethyl)imino)-5-nitroindolin-2-one Schiff base was docked with M. tuberculosis enzymes (PDB IDs: 5V3X and 5V3Y), revealing a binding affinity of -7.86 kcal/mol with 5V3X. researchgate.net The interactions observed included hydrogen bonds with water molecules and amino acid residues like ASP-1644, as well as Pi-Alkyl and Pi-Pi stacking interactions. researchgate.net Similarly, docking of 5-nitroindoline-2-one derivatives against the CYP51 receptor showed high binding scores, in some cases superior to the co-crystallized ligand, fluconazole. researchgate.net For instance, a D-Arabinose-(methylbenzyl)-5-nitro-2-oxoindolin-(3-ylideneamino) hydrazone derivative gave a score of -24.6577 kcal/mol, significantly higher than fluconazole's score. researchgate.net

These docking simulations are crucial for structure-based drug design, allowing researchers to rationalize the observed biological activities and to design new derivatives with improved binding affinities and selectivity. acs.orgmdpi.com

Table 3: Summary of Molecular Docking Studies on Nitroindolin-2-one Derivatives

| Derivative/Compound | Biological Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| (Z)-3-((1-(5-amino-1,3,4-thiadiazol-2-yl)-2-phenylethyl)imino)-5-nitroindolin-2-one | M. tuberculosis enzyme (5V3X) | -7.86 | H-bond with HOH-1988, ASP-1644; Pi-Alkyl with ALA-1667 | researchgate.net |

| [(methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino-benzohydrazide] derivative | CYP51 | -15.8587 | Not specified | researchgate.net |

| (1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one derivative | CYP51 | -16.8038 | Not specified | researchgate.net |

| D-Arabinose-(methylbenzyl)-5-nitro-2-oxoindolin-(3-ylideneamino) hydrazone derivative | Cyclooxygenase 1 (COX-1) | -24.6577 | Superimposed with co-crystallized ligand IM8 | researchgate.net |

| 5-Nitroindoline-2-one (Compound 2) | E. coli DNA gyrase B | Not specified | Not specified | thesciencein.org |

Identification of Key Binding Residues and Hotspots

Molecular docking simulations are crucial computational techniques used to predict how a ligand (such as a nitroindolin-2-one derivative) binds within the active site of a target protein. dergipark.org.tr These studies identify the key amino acid residues that form interactions with the ligand, highlighting "hotspots" that are essential for binding affinity and inhibitory activity.

Research on various derivatives of 5-nitroindolin-2-one has identified several key interactions with different enzyme targets. For instance, in studies involving derivatives of (Z)-3-((1-(5-Amino-1,3,4-Thiadiazol-2-yl)-2-Phenylethyl)imino)-5-nitroindolin-2-one Schiff Base (ATSB), docking simulations against antitubercular targets (PDB ID: 5V3X and 5V3Y) revealed significant binding affinities. dergipark.org.tr For the 5V3Y enzyme, interactions included conventional hydrogen bonds with ALA-1477 and ASN-1640, and Pi-Pi stacking with the benzene (B151609) ring of PHE-1670. dergipark.org.tr

In another study, derivatives of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one were analyzed for their inhibition of HIV-1 reverse transcriptase (RT). The docking results indicated that these compounds bind to allosteric sites. Key interactions for a promising compound included π–π stacking with Tyr188, Phe227, and Trp229, a hydrogen bond with Lys101, and multiple hydrophobic interactions with residues like Val106 and Val108. frontiersin.org

Similarly, molecular modeling of 5-nitroindolin-2-one derivatives as potential anti-inflammatory agents targeting cyclooxygenase (COX) enzymes showed specific binding patterns. One derivative formed hydrogen bonds with THR 260 and SER 261. longdom.org Another sugar hydrazone derivative demonstrated hydrogen bonding with TYR 355 and GLU 524, and an acceptor bond with ARG 120 within the active site of a cyclooxygenase enzyme. researchgate.net

These findings collectively show that the nitroindolin-2-one scaffold is capable of forming a variety of interactions—including hydrogen bonds, hydrophobic interactions, and π-π stacking—with residues in enzyme active sites. The specific residues and the nature of these interactions are dependent on both the substitutions on the indolinone core and the topology of the target enzyme's binding pocket.

| Compound Derivative | Target Enzyme (PDB ID) | Key Interacting Residues | Binding Score (kcal/mol) | Source |

|---|---|---|---|---|

| (Z)-3-((1-(5-Amino-1,3,4-Thiadiazol-2-yl)-2-Phenylethyl)imino)-5-nitroindolin-2-one Schiff Base | Antitubercular Target (5V3Y) | ALA-1477, ASN-1640 (H-bonds); PHE-1670 (Pi-Pi stacking) | -8.780 | dergipark.org.tr |

| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivative (10a) | HIV-1 Reverse Transcriptase | Lys101 (H-bond); Tyr188, Phe227, Trp229 (π–π stacking); Val106, Val108 (hydrophobic) | Not Specified | frontiersin.org |

| (1,3,4-oxadiazol-2-yl)phenylimino)-1-(p-methylbenzyl)-5-nitroindolin-2-one derivative (9) | Fungal Target (Lanosterol 14-alpha demethylase) | THR 260, SER 261 (H-bond acceptors) | -16.8038 | longdom.org |

| D-Arabinose-(methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino) hydrazone derivative (12) | Cyclooxygenase 1 (COX-1) | TYR 355, GLU 524 (H-bond donors); ARG 120 (H-bond acceptor) | -24.6577 | longdom.orgresearchgate.net |

Mechanism of Enzyme Inhibition based on Docking

Molecular docking studies not only identify binding residues but also help elucidate the probable mechanism of enzyme inhibition. dergipark.org.tr For the indolin-2-one scaffold, a primary mechanism of action is competitive inhibition, where the molecule binds to the enzyme's active site, thereby preventing the natural substrate from binding. libretexts.org

In the context of protein kinases, which are common targets for anticancer drugs, many inhibitors with the 2-oxo-indoline scaffold function by competing with adenosine (B11128) triphosphate (ATP) for its binding pocket. rsc.org By occupying the ATP-binding site, these compounds block the transfer of a phosphate (B84403) group to substrate proteins, which in turn halts the signal transduction pathways responsible for cell proliferation and oncogenic activity. rsc.org Molecular modeling of sunitinib, a clinically used kinase inhibitor featuring an oxindole (B195798) core, confirms that this scaffold is crucial for binding to the ATP binding site. rsc.org

Docking studies on 5-nitroindolin-2-one derivatives targeting HIV-1 reverse transcriptase suggest an allosteric inhibition mechanism. frontiersin.org Instead of binding directly to the catalytic site where DNA synthesis occurs, the compounds bind to a separate, allosteric pocket. This binding induces a conformational change in the enzyme, which reduces its catalytic efficiency. The ability of these derivatives to inhibit both the polymerase and RNase H functions of reverse transcriptase through binding to allosteric sites highlights a multitarget mechanism. frontiersin.org

The location within the enzyme where a substrate binds is known as the active site, which has a unique chemical environment created by the specific arrangement of amino acid residues. libretexts.org Docking simulations visualize how nitroindolin-2-one derivatives fit into this environment, forming stable complexes through the interactions detailed previously. The strength of these interactions, often quantified by a binding energy score, correlates with the compound's inhibitory potency. For example, a derivative with a more negative binding energy is predicted to be a more potent inhibitor. longdom.org This computational approach is essential for understanding how these molecules function at a molecular level and for designing more effective inhibitors. longdom.orglibretexts.org

Medicinal Chemistry and Biological Activity of 4 Nitroindolin 2 One Derivatives

Anticancer Research and Therapeutic Potential

Derivatives of 4-nitroindolin-2-one have emerged as a promising class of compounds in the quest for novel anticancer agents. nih.gov Their therapeutic potential stems from their ability to interfere with various cellular processes that are critical for tumor growth and survival. Extensive research has demonstrated their efficacy against a variety of human cancer cell lines, establishing them as valuable leads for the development of new cancer therapies. nih.govresearchgate.net

Inhibitory Effects on Receptor Tyrosine Kinases (RTKs), e.g., VEGFR-2

A significant mechanism through which this compound derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs). merckmillipore.comekb.eg RTKs are crucial mediators of cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov In many cancers, these kinases are overactive, leading to uncontrolled cell growth. nih.gov

One of the most important RTKs targeted by these derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen. nih.govmdpi.com By inhibiting VEGFR-2, this compound derivatives can effectively cut off the tumor's blood supply, thereby hindering its growth and metastasis. nih.govvulcanchem.com The indolin-2-one core is a known ATP-competitive kinase inhibitor, and derivatives have been shown to be highly selective for VEGFR-2. merckmillipore.comvulcanchem.com For instance, certain indolin-2-one derivatives have demonstrated potent, selective, and ATP-competitive inhibition of VEGFR-2 with IC₅₀ values in the nanomolar range. merckmillipore.com

The development of compounds based on the indolin-2-one scaffold, such as Sunitinib, which is an FDA-approved drug, highlights the clinical significance of this class of molecules as VEGFR inhibitors. nih.govcancertreatmentjournal.com

Mechanism of Action in Cancer Cell Lines

The anticancer activity of this compound derivatives is not limited to RTK inhibition. These compounds employ a multi-pronged approach to combat cancer cells, including the induction of cell cycle arrest and apoptosis. ekb.eg

Derivatives of this compound have been shown to induce cell cycle arrest, a process that halts the proliferation of cancer cells. nih.govresearchgate.net By interfering with the cell cycle machinery, these compounds prevent cancer cells from dividing and multiplying. For example, some imidazo[2,1-b] merckmillipore.comvulcanchem.comresearchgate.netthiadiazole-linked oxindole (B195798) derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net Similarly, other studies have reported that certain indolin-2-one derivatives can induce cell cycle arrest at the G0/G1 phase. jcancer.org The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the cancer cell line being studied. nih.govmdpi.com

A key mechanism by which this compound derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death. mdpi.comunife.it Apoptosis is a natural and essential process for removing damaged or unwanted cells. oncohemakey.com Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate uncontrollably.

This compound derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway. unife.itthermofisher.com This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family. thermofisher.com Research has shown that these derivatives can increase the levels of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of a cascade of enzymes called caspases. thermofisher.com

Specifically, the activation of initiator caspase-9 and effector caspase-3 is a hallmark of apoptosis induced by these compounds. researchgate.netmdpi.comoncohemakey.com Caspase-3, in particular, is a key executioner of apoptosis, responsible for cleaving various cellular proteins and ultimately leading to cell death. oncohemakey.com Studies have demonstrated a significant increase in the activity of caspase-3 and caspase-9 in cancer cells treated with this compound derivatives, confirming their pro-apoptotic effects. mdpi.com

Cell Cycle Arrest Induction

Structure-Activity Relationship (SAR) Studies for Anticancer Activity

The anticancer activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the indolin-2-one core influence their biological activity and for designing more potent and selective anticancer agents. nih.govnih.govmdpi.com

The indolin-2-one nucleus itself is considered an essential scaffold for anticancer activity, particularly for the inhibition of VEGFRs. nih.gov Modifications at various positions of this core structure have been extensively explored:

Substitution at the C3-position: The substituent at the C3-position of the oxindole ring plays a critical role in determining the antiangiogenic and anticancer activities of these compounds. nih.gov

Substitution at the C5-position: The nature of the substituent at the C5-position of the indolin-2-one ring significantly impacts the anticancer properties. acs.org For instance, the presence of a halogen atom at this position has been associated with potent activity. researchgate.netnih.gov

The Nitro Group: The nitro group is believed to enhance the biological activity of these compounds, potentially by facilitating electron transfer processes that can contribute to cellular apoptosis.

Hybrid Molecules: The hybridization of the indolin-2-one scaffold with other heterocyclic rings, such as thiazole, 1,3,4-thiadiazole, and purine, has led to the development of novel derivatives with broad-spectrum anticancer activity. mdpi.comnih.govnih.gov

| Position of Modification | Substituent/Modification | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| Indolin-2-one Core | Essential Scaffold | Necessary for VEGFR inhibition. | nih.gov |

| C3-Position | Various Substituents | Plays an important role in antiangiogenic and anticancer activities. | nih.gov |

| C5-Position | Halogen Atom | Potent anticancer activity. | researchgate.netnih.gov |

| Arylthioether Linkage and Carboxyl Group | Absence enhances activity against leukemia cell lines. | acs.org | |

| 4-Position | Nitro Group | Believed to enhance biological activity. | |

| Molecular Hybridization | Thiazole, 1,3,4-Thiadiazole, Purine, etc. | Leads to broad-spectrum anticancer activity. | mdpi.comnih.govnih.gov |

Development of Multi-Kinase Inhibitors

A significant trend in modern cancer therapy is the development of multi-kinase inhibitors, which can simultaneously target several signaling pathways involved in tumor growth and progression. nih.govmdpi.com This approach is often more effective than targeting a single kinase, as tumors frequently develop resistance through the activation of alternative signaling pathways. nih.gov

The indolin-2-one scaffold is an excellent platform for developing such multi-targeted agents. ekb.eg Sunitinib, a well-known multi-kinase inhibitor based on the indolin-2-one core, targets several RTKs, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). ekb.egcancertreatmentjournal.com The development of Sunitinib has spurred further research into designing novel this compound derivatives that can inhibit a broader range of kinases, potentially leading to improved therapeutic outcomes and overcoming drug resistance. ekb.eg By strategically modifying the chemical structure, researchers aim to create compounds that can effectively block multiple oncogenic signaling pathways, offering a more robust and durable response in cancer patients. researchgate.netmdpi.com

Addressing Drug Resistance Mechanisms

Derivatives of this compound, particularly when hybridized with other pharmacophores like nitroimidazole, have emerged as a promising strategy to combat drug-resistant bacteria. researchgate.netnih.gov A significant challenge in antibacterial therapy is the evolution of resistance mechanisms in pathogens. nih.gov Indole-based compounds have been investigated as potential antibacterial agents capable of overcoming this resistance. nih.gov

For instance, 2-arylindole derivatives have been shown to inhibit multidrug resistance (MDR) mechanisms in Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, hybrids of indolin-2-one and nitroimidazole have demonstrated high potency in killing several bacterial strains, including drug-resistant ones. researchgate.net One such novel hybrid, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, which contains a nitro group at the C-5 position of the indolin-2-one core, exhibits remarkable antibacterial activities against MRSA. researchgate.netresearchgate.net This suggests that the strategic combination of the indolin-2-one scaffold with a nitroimidazole moiety can lead to compounds that are effective against bacteria that have developed resistance to conventional antibiotics. researchgate.net

The mechanism by which these compounds address drug resistance is multifaceted. One key aspect is the potential to inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics from the cell. japsonline.com For example, 5-nitro-2-phenylindole has been reported to inhibit the NorA efflux pump in Staphylococcus aureus, thereby increasing the bacterium's susceptibility to antibiotics. japsonline.com Furthermore, the dual-mode of action observed in some indolin-2-one nitroimidazole hybrids, which involves both direct enzyme inhibition and the generation of reactive radical species, is believed to impair the development of resistance. nih.govnih.gov This dual-action approach presents a significant advantage in overcoming established resistance pathways. nih.govnih.gov

Antimicrobial and Anti-Tuberculosis Activity

The indolin-2-one scaffold, particularly when substituted with a nitro group, is a key pharmacophore in the development of a wide range of antimicrobial agents. innovareacademics.intandfonline.com These compounds have been shown to possess a broad spectrum of activity against various microorganisms, including bacteria and fungi. innovareacademics.intandfonline.comtandfonline.com

Hybrids of indolin-2-one and nitroimidazole have shown excellent bactericidal activity against both Gram-positive and Gram-negative bacteria. researchgate.net A notable derivative, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, has demonstrated significant potency against MRSA, as well as Gram-negative bacteria and vancomycin-resistant Enterococcus (VRE) strains. researchgate.net This particular compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0625 to 4 µg/mL against three Gram-positive and two Gram-negative bacterial strains. researchgate.net

Another study reported on a series of 3-(substituted methylene)indolin-2-ones, where compound 5c was effective against clinically relevant Gram-positive bacteria like methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net The MICs for these compounds were in the submicromolar range, from 0.13 to 2.5 μM. nih.govacs.org In contrast, metronidazole (B1676534), a standard 5-nitroimidazole drug, was inactive against these aerobically growing bacteria, highlighting the crucial role of the indolin-2-one moiety in this enhanced and broadened antibacterial activity. nih.govacs.org

The introduction of different substituents on the indolin-2-one ring system has been explored to optimize antibacterial potency. For example, some sulfonamide derivatives of indolin-2-one have shown promising activity. tandfonline.comtandfonline.com Compound 8j from one such series was found to be as potent as chloramphenicol (B1208) against E. coli, with an MIC of 2.5 μg/mL. tandfonline.comtandfonline.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one | MRSA ATCC 33591 | Low MIC value | researchgate.net |

| 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one | Gram-negative bacteria | Potent | researchgate.net |

| 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one | VRE strain | Potent | researchgate.net |

| Compound 5c (an indolin-2-one nitroimidazole hybrid) | P. aeruginosa | 0.13 - 2.5 µM | nih.govacs.org |

| Compound 5c (an indolin-2-one nitroimidazole hybrid) | E. coli | 0.13 - 2.5 µM | nih.govacs.org |

| Compound 5c (an indolin-2-one nitroimidazole hybrid) | S. aureus | 0.13 - 2.5 µM | nih.govacs.org |

| Compound 8j (a sulfonamide derivative) | E. coli | 2.5 | tandfonline.comtandfonline.com |

Certain derivatives of this compound have also been reported to possess antifungal properties. innovareacademics.intandfonline.comtandfonline.com In a study investigating a series of new heterocyclic derivatives incorporating the indolin-2-one moiety, several compounds were screened for their activity against fungal strains such as Aspergillus flavus and Candida albicans. tandfonline.comtandfonline.com

Specifically, a sulfonamide derivative, compound 8j , which demonstrated potent antibacterial activity, also showed notable antifungal efficacy against C. albicans with an MIC of 5 μg/mL. tandfonline.com Another study on thiazolidinone substituted Schiff and Mannich bases of 5-nitroisatins also evaluated their antifungal activity against two fungal strains, although specific activity details were part of a broader antimicrobial screening. innovareacademics.in These findings suggest that the indolin-2-one scaffold can be a versatile template for the development of agents with a dual antibacterial and antifungal profile.

Table 2: Antifungal Activity of a Selected this compound Derivative

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 8j (a sulfonamide derivative) | Candida albicans | 5 | tandfonline.com |

The this compound core is a key structural element in the design of novel antitubercular agents. innovareacademics.in Isatin (B1672199), or indole-2,3-dione, and its derivatives, particularly 5-nitroisatin (B147319), have been recognized for their potential against Mycobacterium tuberculosis. innovareacademics.in

In one study, a series of new thiazolidinone-substituted Schiff and Mannich bases of 5-nitroisatins were synthesized and evaluated for their in vitro antitubercular activity. innovareacademics.in Two compounds from this series, 3-(4-(3-(4-Aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethyl amino)methyl)-5-nitroindolin-2-one (6) and 3-(4-(3-(2-aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethylamino)methyl)-5-nitroindolin-2-one (13) , were identified as the most potent, suggesting they could be lead compounds for a new class of antitubercular drugs. innovareacademics.in Another study involving a Schiff base of 5-nitroindolin-2-one, specifically (Z)-3-((1-(5-amino-1,3,4-thiadiazol-2-yl)-2-phenylethyl)imino)-5-nitroindolin-2-one, also highlighted the potential of this class of compounds in antituberculosis drug discovery. researchgate.netdergipark.org.treurjchem.com

A fascinating aspect of indolin-2-one functionalized nitroimidazoles is their unexpected dual mode of action. nih.govnih.govacs.org Traditionally, nitroimidazoles like metronidazole are prodrugs that require reductive bioactivation to form reactive radicals that damage DNA and proteins, a mechanism primarily effective in anaerobic bacteria. nih.govnih.govacs.org However, nitroimidazoles linked to an indolin-2-one substituent have shown potent activity against aerobic bacteria, suggesting a different or additional mechanism of action. nih.govnih.govacs.org

Research has revealed that these hybrid molecules operate through two distinct pathways. nih.govnih.govacs.org The first is the direct inhibition of topoisomerase IV, an essential enzyme involved in DNA replication in bacteria. nih.govnih.govacs.org This was confirmed through chemical proteomics and subsequent topoisomerase assays which showed inhibition of DNA decatenation comparable to that of ciprofloxacin. nih.govacs.org

The second mode of action is the classical nitroimidazole pathway involving reductive bioactivation. nih.govnih.govacs.org Cyclic voltammetry measurements have shown that the indolin-2-one nitroimidazole hybrids have significantly higher redox potentials compared to metronidazole. nih.govacs.org This facilitates the in situ reduction of the nitro group even in aerobic conditions, expanding their bactericidal activity. nih.govacs.org This dual mode of action is significant as it is believed to hinder the development of drug resistance. nih.govnih.govacs.org

Antitubercular Properties

Antiviral Activity

The this compound scaffold has also been explored for the development of antiviral agents. researchgate.net Isatin and its derivatives are considered versatile lead molecules for designing compounds with potential antiviral properties. researchgate.net

A study involving a series of 5-nitro-3-hydrazono-2-indolinone derivatives reported their primary antiviral screening against several pathogenic viruses. researchgate.net Among the tested compounds, some showed weak activity against the Yellow Fever Virus (YFV) in Vero cells. researchgate.net Specifically, compounds 1c , 2b , and 3b demonstrated some level of inhibition. researchgate.net Additionally, compounds 2b , 3a , 3f , 4e , and 4f were found to inhibit the growth of Bovine Viral Diarrhea Virus (BVDV) in MDBK CODA cells. researchgate.net

Another study focused on the design of HIV-1 capsid (CA) protein inhibitors based on a phenylalanine scaffold. nih.gov In this research, a derivative containing a 5-nitroindoline (B147364) moiety (II-13g ) was synthesized; however, it did not show activity against HIV-1 at the tested concentrations. nih.gov In contrast, other derivatives in the same series with different substituents on the indoline (B122111) ring did exhibit anti-HIV-1 activity. nih.gov This highlights the sensitivity of antiviral activity to the specific substitution pattern on the this compound core.

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound | Virus | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 1c | Yellow Fever Virus (YFV) | Vero | Weak inhibition | researchgate.net |

| 2b | Yellow Fever Virus (YFV) | Vero | Weak inhibition | researchgate.net |

| 3b | Yellow Fever Virus (YFV) | Vero | Weak inhibition | researchgate.net |

| 2b | Bovine Viral Diarrhea Virus (BVDV) | MDBK CODA | Growth inhibition | researchgate.net |

| 3a | Bovine Viral Diarrhea Virus (BVDV) | MDBK CODA | Growth inhibition | researchgate.net |

| 3f | Bovine Viral Diarrhea Virus (BVDV) | MDBK CODA | Growth inhibition | researchgate.net |

| 4e | Bovine Viral Diarrhea Virus (BVDV) | MDBK CODA | Growth inhibition | researchgate.net |

| 4f | Bovine Viral Diarrhea Virus (BVDV) | MDBK CODA | Growth inhibition | researchgate.net |

| II-13g (5-nitroindoline derivative) | HIV-1 | MT-4 | Inactive | nih.gov |

Inhibition of HIV-1 Replication

Derivatives of the nitroindolin-2-one scaffold have been investigated as potential inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1). Research has focused on developing molecules that can target multiple viral functions simultaneously.

In a recent study, a series of 35 new 5-nitro-3-[2-(4-aryl-1,3-thiazol-2-ylidene)hydrazin-1-ylidene]1-indol-2-one and related derivatives were synthesized and evaluated for their ability to inhibit HIV-1. nih.gov These compounds were designed as dual allosteric inhibitors, targeting both the polymerase and the RNase H functions of the HIV-1 reverse transcriptase enzyme. nih.gov Several of these derivatives were found to block HIV-1 replication effectively, with some compounds also demonstrating the ability to inhibit HIV-1 integrase. nih.gov This multi-target mechanism is a promising strategy for developing new antiretroviral agents. nih.gov

Among the synthesized compounds, four showed notable activity in blocking HIV-1 replication with half-maximal effective concentrations (EC₅₀) below 20 µM. nih.gov

| Compound ID | HIV-1 Replication Inhibition (EC₅₀) | Target(s) |

| 1a | < 20 µM | Reverse Transcriptase (Polymerase, RNase H), Integrase |

| 3a | < 20 µM | Reverse Transcriptase (Polymerase, RNase H), Integrase |

| 9b | < 20 µM | Reverse Transcriptase (Polymerase, RNase H), Integrase |

| 10a | < 20 µM | Reverse Transcriptase (Polymerase, RNase H), Integrase |

This table summarizes the anti-HIV-1 activity of select 5-nitroindolin-2-one derivatives, highlighting their potential as multi-target inhibitors. Data sourced from nih.gov.

Activity against Other Viruses (e.g., Yellow Fever Virus, Bovine Viral Diarrhea Virus)

The antiviral spectrum of nitroindolin-2-one derivatives extends beyond HIV-1, with studies demonstrating activity against other significant viral pathogens, including Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate model for the Hepatitis C virus. researchgate.netnih.gov